molecular formula C11H15BrN2O2 B13500414 tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate

tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate

Cat. No.: B13500414
M. Wt: 287.15 g/mol
InChI Key: CZAUFYJRANKEOA-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate is a brominated pyridine derivative featuring a tert-butyl carbamate group at the 3-position, a bromine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactivity of the bromine substituent . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

CZAUFYJRANKEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of carbamate derivatives such as tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate generally proceeds via two main routes:

The choice of method depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Synthetic Route 1: Carbamation of 2-Bromo-5-methyl-3-pyridylamine

One of the most common methods involves the reaction of 2-bromo-5-methyl-3-pyridylamine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA), conducted in an inert organic solvent like dichloromethane (DCM). This approach is outlined in the synthesis of related carbamate compounds and is summarized below:

Step 1: Dissolve 2-bromo-5-methyl-3-pyridylamine in DCM.
Step 2: Add triethylamine to act as a base and scavenger of HCl.
Step 3: Slowly add tert-butyl chloroformate to the reaction mixture at room temperature.
Step 4: Stir the mixture until completion, monitored via TLC.
Step 5: Extract, wash, and purify the product via column chromatography.

This method efficiently yields This compound with high regioselectivity, leveraging the nucleophilicity of the amine group.

Specific Synthesis Examples from Literature

  • From N-(2-bromo-3-pyridinyl) derivatives: Studies have shown that carbamate formation can be achieved by reacting the corresponding amino derivatives with tert-butyl chloroformate in the presence of bases such as triethylamine or pyridine, under mild conditions, typically at room temperature.

  • Protection and deprotection strategies: In complex syntheses, protecting groups are employed to shield other reactive sites on the pyridine ring, ensuring regioselectivity during carbamate formation.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Dichloromethane, tetrahydrofuran (THF) Inert, aprotic solvents preferred
Base Triethylamine, pyridine Scavenges HCl, promotes nucleophilic attack
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 2–24 hours Monitored via TLC for completion

Notes on Purification and Characterization

Post-synthesis, the product is purified using column chromatography, typically employing silica gel and suitable solvent systems (e.g., hexane/ethyl acetate). Characterization involves IR, NMR, and mass spectrometry to confirm the carbamate linkage and substitution pattern.

Alternative Synthetic Strategies

  • Curtius rearrangement : Modified methods involve converting carboxylic acids to acyl azides, followed by rearrangement to carbamates, as described in recent patents and research.

  • Use of carbamate precursors : Recent advances include using carbamate derivatives as intermediates in multi-step syntheses, allowing for regioselective modifications on pyridine rings.

Summary of Key Research Findings

Reference Key Methodology Notable Features
Reaction of 2-bromo-5-methoxyaniline with tert-butyl chloroformate Mild conditions, high yield
Carbamation via nucleophilic attack on tert-butyl chloroformate Widely applicable, scalable
Curtius rearrangement from carboxylic acids Useful for complex derivatives
Modified Hofmann rearrangement Alternative route for carbamate synthesis

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of carbamates with biological molecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is studied for its potential to inhibit specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyridyl ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine at the 2-position (target compound) vs. 3- or 4-position (e.g., ) affects electronic properties and reactivity. The 2-bromo substituent may enhance electrophilicity for nucleophilic substitution .
  • Methyl vs. Nitro Groups : The 5-methyl group in the target compound improves lipophilicity compared to the electron-withdrawing nitro group in , influencing solubility and bioavailability .
  • Core Structure : Pyridine-based compounds (target) exhibit distinct electronic profiles compared to phenyl analogs (), impacting binding affinity in drug design .

Physicochemical Properties

  • Molecular Weight and Density : The nitro-substituted analog () has a higher molar mass (318.12 g/mol) and density (1.593 g/cm³) due to the nitro group’s mass and electron density .
  • pKa : The target compound’s pKa is expected to be lower than the nitro analog (pKa 10.42) due to the electron-donating methyl group .
  • Thermal Stability : Bromine and tert-butyl groups may increase decomposition temperature compared to hydroxyl- or fluoro-substituted analogs .

Biological Activity

Tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure, characterized by a carbamate functional group, enhances its stability and biological interaction capabilities. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₂O₂Br
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 1860600-78-7

The compound is synthesized through various methods that emphasize the importance of the carbamate moiety in drug design due to its ability to modulate interactions with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown selective cytotoxicity against various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

  • Mechanism of Action : The compound was observed to inhibit cell proliferation effectively, with an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, while exhibiting significantly lesser effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.

Inhibition of Metastasis

In vivo studies demonstrated that treatment with this compound resulted in a marked reduction in lung metastasis formation in mouse models inoculated with TNBC cells. This suggests that this compound may play a role in preventing cancer metastasis, which is a critical factor in cancer progression and patient prognosis .

Study 1: Antitumor Efficacy

In a study involving the administration of this compound to mice with established tumors, significant tumor growth inhibition was observed. The treatment led to an increase in apoptosis markers within tumor tissues, suggesting that the compound not only inhibits proliferation but also induces programmed cell death .

Study 2: Selectivity Index Assessment

A comparative analysis of the selectivity index was conducted against standard chemotherapeutics like 5-Fluorouracil (5-FU). The results indicated that this compound exhibited a higher selectivity index, highlighting its potential as a more targeted therapeutic agent with fewer side effects compared to conventional treatments .

Table: Summary of Biological Activities

Activity IC₅₀ Value (μM) Selectivity Mechanism
Anticancer (MDA-MB-231)0.126High (20-fold difference)Inhibits proliferation and induces apoptosis
AntimicrobialNot specifiedVariableStructural interaction with microbial targets

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate?

  • Methodological Answer : Synthesis typically involves coupling reactions between tert-butyl carbamate and halogenated pyridine derivatives. Key parameters include:

  • Temperature : 80–110°C (prevents side reactions like dehalogenation).
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper iodide for Ullmann-type couplings .
  • Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching time.

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer :

  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) removes unreacted starting materials.
  • Spectroscopy : Confirm purity via ¹H/¹³C NMR (absence of extraneous peaks) and LC-MS (single dominant peak with expected m/z) .
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (deviation <0.4%) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks; halogenated pyridines may release toxic vapors at elevated temperatures.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., C₁₁H₁₄BrN₂O₂: calc. 309.02, obs. 309.03) .
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELX or OLEX2 for single-crystal analysis to resolve ambiguities in bond lengths/angles (e.g., Br-C vs. C=O positions) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP/6-31G*) to validate tautomeric forms .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., tert-butyl rotation barriers) .

Q. What experimental strategies can elucidate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Screening : Test aryl boronic acids with Pd catalysts (e.g., PdCl₂(dppf)) to assess bromine substitution efficiency.
  • Kinetic Studies : Monitor reaction rates under varying pH (4–9) and ligand systems (e.g., XPhos vs. SPhos) .
  • Isotopic Labeling : Use ¹⁸O-labeled carbamate to trace hydrolysis pathways during catalysis .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme targets (e.g., kinases or proteases). Focus on halogen bonding (Br···O/N interactions) and carbamate hydrogen bonding .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR : Correlate substituent effects (e.g., methyl vs. halogen) with inhibitory potency .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation of the pyridine ring .
  • pH Buffers : Maintain pH 6–7 in solution to avoid carbamate hydrolysis .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic substitution to the 5-methyl position.
  • Protection/Deprotection : Use Boc groups to block the carbamate nitrogen during bromination .
  • Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .

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